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Compound of Interest

Compound Name: Methyl4-O-Methyl-D-glucuronate
Cat. No.: B12291563
Get Quote

Executive Summary & Structural Context

Methyl 4-O-methyl-D-glucuronate is a critical uronic acid derivative found in the hemicellulose

fraction of plant cell walls, particularly in glucuronoxylans. In analytical workflows, the free acid
is unstable and difficult to characterize directly. Therefore, it is almost exclusively analyzed as

its methyl ester methyl glycoside derivative.

¢ |[UPAC Name: Methyl (methyl 4-O-methyl-a-D-glucopyranosid)uronate
e Molecular Formula: C

H
O

¢ Molecular Weight: 236.22 g/mol
o Key Structural Features:

o C1 (Anomeric): Methylated (Glycoside), typically
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-configuration (
C
chair).
o C4: Methyl ether (-OCH
).

o C6: Methyl ester (-COOCH
).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the purified

-anomer. The
-configuration is confirmed by the coupling constant

(~3.6 Hz), which is characteristic of a cis relationship between H1 and H2 in the gluco-
configuration.

Table 1: H NMR Chemical Shifts (300 MHz, D O)
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Coupling
Prot Multiolicit Constants ( Structural
roton ultiplici
(Ppm) S/ Assignment
in Hz)

Anomeric proton
H-1 5.25 Doublet (d) (

-linkage)

Next to ester
H-5 4.39 Doublet (d)

carbonyl

Methyl ester
cooc 3.84 Singlet (s) - Y

protons
H-3 3.81 Triplet () Ring proton

Doublet of )
H-2 3.59 Ring proton
Doublets (dd)

Methyl ether at
C4-0C 3.48 Singlet (s) - Y

Cc4

: Site of

H-4 3.35 Triplet (t) )

methylation

Anomeric methyl
C1-0C 3.42* Singlet (s) - Y

group

*Note: The anomeric O-Methyl signal often overlaps with ring protons depending on

solvent/temp; 3.42 is a typical value for methyl glycosides in D

O.

Table 2: C NMR Chemical Shifts (75 MHz, D O)
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Carbon Assignment
(ppm) 9
C-6 172.9 Carbonyl (Ester)
C-1 93.2 Anomeric Carbon
Methine (shifted downfield due
C-4 82.2
to OMe)
C-3 72.8 Methine
C-2 71.9 Methine
C-5 70.0 Methine
C4-0
H 60.8 Methyl Ether Carbon
COO
H 54.2 Methyl Ester Carbon

Expert Insight: The signal at 82.2 ppm (C-4) is the diagnostic peak. In non-methylated
glucuronic acid, C-4 typically resonates around 71-73 ppm. The ~10 ppm downfield shift

confirms the 4-O-methylation.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the ester carbonyl and the ether linkages.

Table 3: Characteristic IR Absorption Bands
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Wavenumber
(cmngcontent-ng-
€c3932382896=""
_nghost-ng-
€c706637299=""
class="inline ng-
star-inserted">

Vibration Mode

Intensity

Diagnostic Value

)
Free hydroxyls at C2,
3400 - 3500 O-H Stretch Broad, Strong c3
_ Methyl groups (OMe,
2900 - 2950 C-H Stretch Medium
COOMe).
Methyl Ester (C6).
1735 - 1750 C=0 Stretch Strong, Sharp Distinguishes from
free acid.
) ) Methyl group
1440 - 1460 C-H Bending Medium ]
deformations.
Ester C-O-C
1200 - 1250 C-O-C Stretch Strong ] )
antisymmetric stretch.
Glycosidic ether
1050 - 1100 C-O Stretch Strong

linkage / Ring C-O.

Mass Spectrometry (MS) Fragmentation

In Electron Impact (EIl) or ESI-MS/MS, the molecule follows distinct fragmentation pathways

characteristic of methylated uronates.

Primary Fragmentation Pathway (EI-MS, 70eV)

The molecular ion (

) is often weak or absent. Analysis typically relies on daughter ions.

e Loss of Methoxy Radicals:
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o 205:

(Loss of anomeric OMe).
o 177:

(Loss of ester group).

» Ring Cleavage (Retro-Diels-Alder / Cross-Ring):
o The presence of the methyl group at C4 stabilizes specific ring fragments.
o 116-120 range: Characteristic of fragments containing the C4-OMe group.
» McLafferty Rearrangement:
o The methyl ester moiety can undergo rearrangement, often yielding ions at
75 or 88 depending on substitution patterns.

Experimental Protocol: Synthesis & Isolation

Objective: Preparation of Methyl (methyl 4-O-methyl-a-D-glucopyranosid)uronate from 4-O-
methyl-D-glucuronic acid.

Reagents

e 4-O-methyl-D-glucuronic acid (or xylan hydrolysate).
e Absolute Methanol.
e Dowex-50 X-8 (H

form) cation exchange resin.[1]

Step-by-Step Workflow

¢ Resin Activation: Wash Dowex-50 resin with 1M HCI, then rinse with deionized water until
neutral, followed by absolute methanol.
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Esterification/Glycosidation: Dissolve the starting uronic acid (1.0 eq) in absolute methanol
(0.1 M concentration).

Catalysis: Add activated Dowex-50 resin (approx. 1g per 10mmol substrate).

Reflux: Heat the mixture to reflux (65°C) with stirring for 20 hours. This step simultaneously
esterifies the carboxylic acid (C6) and methylates the anomeric position (C1).

Filtration: Filter off the resin while the solution is warm. Wash resin with methanol.

Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) to yield a
syrup.

Crystallization: Dissolve the syrup in a minimum amount of hot acetone or ethanol. Allow to
cool slowly to induce crystallization of the

-anomer.

Visualization: Synthesis & Characterization Logic

NMR Analysis
Crystallization 4‘,
4-O-Methyl- MeOH / H+ Resin ».| Equilibrium Mixture Acetone Methyl (methyl 4-O-Me-
B IR Analysis

Click to download full resolution via product page

Caption: Synthesis pathway converting the free acid to the stable methyl ester glycoside,
followed by spectroscopic validation points.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of
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characterization-of-methyl-4-o-methyl-d-glucuronate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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